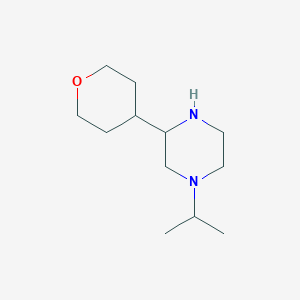

1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine

Description

Properties

Molecular Formula |

C12H24N2O |

|---|---|

Molecular Weight |

212.33 g/mol |

IUPAC Name |

3-(oxan-4-yl)-1-propan-2-ylpiperazine |

InChI |

InChI=1S/C12H24N2O/c1-10(2)14-6-5-13-12(9-14)11-3-7-15-8-4-11/h10-13H,3-9H2,1-2H3 |

InChI Key |

SNEXAAGJCUDOFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCNC(C1)C2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine typically involves the functionalization of the piperazine ring at the nitrogen and carbon positions. The key steps include:

- Introduction of the isopropyl group at the nitrogen atom of piperazine.

- Attachment of the tetrahydro-2H-pyran-4-yl substituent at the 3-position of the piperazine ring or via side-chain alkylation.

Alkylation and Substitution Reactions

A common approach to prepare this compound involves alkylation reactions where the piperazine nitrogen is alkylated with an isopropyl group, often using isopropyl halides under basic conditions. The tetrahydro-2H-pyran-4-yl moiety can be introduced via nucleophilic substitution reactions where a suitable leaving group on a tetrahydropyran derivative is displaced by the piperazine nitrogen or carbon nucleophile.

- For example, in a patented process (WO2020049599A1), alkylation reactions are performed in polar aprotic solvents such as N-methyl-2-pyrrolidinone (NMP) with bases like sodium bicarbonate and catalytic additives (e.g., sodium iodide) to facilitate substitution at moderate temperatures (40–50 °C).

Catalytic Hydrogenation and Reductive Amination

In some synthetic routes, the tetrahydro-2H-pyran moiety is introduced via reductive amination of a corresponding aldehyde or ketone precursor with piperazine derivatives. Catalytic hydrogenation is also used to reduce nitro or other functional groups on intermediates to amines, which are then further functionalized.

Reaction Conditions and Yields

Solvent and pH Effects

- Acidic conditions (pH 1–3) are critical during deprotection steps to avoid polymerization or decomposition of the tetrahydro-2H-pyran substituent.

- Polar aprotic solvents such as NMP or dimethylformamide (DMF) facilitate nucleophilic substitution reactions by stabilizing charged intermediates.

- The presence of catalytic iodide salts improves alkylation efficiency by enhancing leaving group displacement.

Challenges and Optimization

- Partial loss of substituents such as chlorine atoms during reduction steps (e.g., with lithium aluminum hydride) requires careful monitoring to maximize yield and purity.

- Optimization of leaving groups from sulfoxides to chlorides improved reaction yields in related piperazine syntheses, suggesting similar strategies could enhance the preparation of the target compound.

- Regioselectivity in functionalization is managed through selective protection/deprotection strategies and choice of reaction conditions.

| Route No. | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Piperazine + isopropyl halide + tetrahydro-2H-pyran-4-yl halide | Alkylation, SN2 substitution, Boc protection/deprotection | Straightforward, good yields | Requires careful pH control |

| 2 | Boc-protected piperazine + tetrahydro-2H-pyran aldehyde | Reductive amination, hydrogenation, deprotection | High selectivity, mild conditions | Sensitive to over-reduction |

| 3 | Piperazine derivatives + tetrahydro-2H-pyran methyl sulfoxide or chloride | SNAr reaction, catalytic iodide, acidic work-up | Improved nucleophilicity, high purity | Complex purification steps |

The preparation of 1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine involves a combination of alkylation, nucleophilic substitution, and protection/deprotection strategies. The choice of reagents, solvents, and reaction conditions critically influences the yield and purity of the final compound. Acidic deprotection and catalytic hydrogenation are key steps that require precise control to avoid decomposition or side reactions. Optimization of leaving groups and use of catalytic additives such as sodium iodide have been shown to enhance reaction efficiency. These methods are well-documented in patents and peer-reviewed synthetic chemistry literature, providing a robust foundation for the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be further functionalized.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The isopropyl and tetrahydropyran groups may enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine Derivatives with Spacer Groups

Piperazine analogs with ethylene or methylene spacers between the core and substituents demonstrate improved solubility and optimized pKa values. For example:

- Compound 8ac (ethylene spacer): Solubility = 80 µM at pH 2.0 and 6.5; pKa ≈ 6–7 .

- Compound 8j (methylene spacer): Solubility = 80 µM; pKa ≈ 5.0 .

The THP group in 1-isopropyl-3-THP-piperazine may act as a pseudo-spacer, balancing solubility and lipophilicity.

Piperazine vs. Morpholine/Heterocyclic Replacements

Replacing piperazine with morpholine or other heterocycles reduces receptor affinity. For instance:

- Coumarin-morpholine derivatives : >100-fold decrease in 5-HT1A receptor affinity compared to piperazine analogs .

- THP-piperazine derivatives : Retain the piperazine core, preserving hydrogen-bonding capacity critical for receptor interactions.

This suggests that 1-isopropyl-3-THP-piperazine may maintain higher target engagement than morpholine-based analogs.

Metabolic Stability and Clearance

Piperazine rings are prone to oxidative metabolism (e.g., N-oxide formation) and deethylation, leading to rapid clearance . Key comparisons:

The THP substituent likely reduces oxidative metabolism by shielding the piperazine ring, similar to piperazine’s use in CO2 capture solvents . However, the isopropyl group may introduce new metabolic pathways (e.g., hydroxylation).

Physicochemical Properties

Lipophilicity (ClogD)

*Estimated based on substituent contributions.

Solubility and pKa

The THP group’s polarity may enhance aqueous solubility compared to fully aromatic analogs. For example:

- Compound 8b (N-benzylpiperazine): Solubility = 60–80 µM .

- 1-Isopropyl-3-THP-piperazine : Projected solubility ≈ 50–70 µM (similar to 8b).

Receptor Affinity

- Optimal 5-HT1A affinity : Requires a three-carbon alkyl linker and acetyl groups on the coumarin ring .

Biological Activity

1-Isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a piperazine ring, which is substituted with an isopropyl group and a tetrahydro-2H-pyran-4-yl moiety. This article reviews the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of 1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine can be represented as follows:

The presence of the piperazine ring allows for interactions with various biological targets, which may influence enzyme activity and receptor binding.

Enzyme Inhibition

Research indicates that 1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine may act as an enzyme inhibitor . Preliminary studies suggest it influences metabolic processes related to fatty acid amide hydrolase (FAAH) activity, which is crucial for the regulation of endocannabinoids in the body.

Receptor Interaction

The compound has been investigated for its potential as a receptor ligand . The structural features suggest possible interactions with specific receptors involved in various physiological processes. Although detailed binding studies are still ongoing, initial findings indicate that it may modulate the activity of certain neurotransmitter receptors.

Case Studies and Experimental Results

Several studies have explored the biological effects of 1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine. Below is a summary of key findings from various research articles:

The exact mechanisms by which 1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine exerts its biological effects are still under investigation. However, it is hypothesized that the compound's interaction with enzymes and receptors leads to alterations in signaling pathways associated with pain perception and neurotransmission .

Future Directions

Further research is required to fully elucidate the biological pathways and therapeutic potentials of 1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine. Future studies should focus on:

- In vivo studies to assess pharmacokinetics and therapeutic efficacy.

- Detailed binding assays to characterize interactions with specific receptors.

- Optimization of chemical structure to enhance potency and selectivity.

Q & A

Basic: What are the recommended synthetic routes for 1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine, and how can purity be optimized?

Answer:

The synthesis of piperazine derivatives typically involves multi-step reactions, including:

- Coupling reactions : Palladium or nickel catalysts (e.g., Pd(OAc)₂) in solvents like DMSO or acetonitrile facilitate cross-coupling steps to attach substituents to the piperazine core .

- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to protect amine functionalities during intermediate steps, followed by acidic cleavage (e.g., HCl in dioxane) .

- Purification : Reverse-phase column chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) ensures high purity (>98%) .

Key considerations : Optimize reaction temperature (40–70°C) and solvent polarity to minimize side products. Monitor progress via TLC or LC-MS .

Basic: How is the structural integrity of this compound validated in academic research?

Answer:

Structural confirmation requires a combination of spectroscopic and computational methods:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) identify proton environments and carbon frameworks. For example, piperazine ring protons appear as broad singlets near δ 3.4–4.1 ppm .

- X-ray crystallography : Resolves 3D conformation, critical for understanding steric effects and intermolecular interactions .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ with <5 ppm error) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact. Use P95 respirators if aerosolization occurs .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., nitrogen oxides) .

- Waste disposal : Follow EPA guidelines for organic amines. Neutralize acidic/basic residues before disposal .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Molecular docking : Software like AutoDock Vina simulates binding to receptors (e.g., GPCRs) using force fields (AMBER) to calculate binding affinities .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, evaluating RMSD and hydrogen-bond persistence .

- QSAR studies : Correlate substituent electronic properties (e.g., logP, polar surface area) with activity to guide structural optimization .

Advanced: What strategies resolve contradictions in pharmacological data across studies?

Answer:

- Binding assay standardization : Use uniform radioligands (e.g., ³H-labeled analogs) and buffer conditions (pH 7.4, 25°C) to minimize variability in IC₅₀ measurements .

- Off-target profiling : Screen against related receptors (e.g., dopamine D₂, serotonin 5-HT₁A) to identify selectivity issues .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from disparate studies, adjusting for batch effects or assay sensitivity .

Advanced: How can reaction mechanisms be elucidated for derivatives of this compound?

Answer:

- Kinetic studies : Monitor reaction progress via in-situ FTIR or HPLC to determine rate laws and intermediates. For example, nucleophilic aromatic substitution may follow second-order kinetics .

- Isotopic labeling : Use deuterated reagents (e.g., D₂O) to track proton transfer steps in acid/base-mediated reactions .

- DFT calculations : Gaussian software models transition states and activation energies, validating proposed mechanisms (e.g., SN2 vs. radical pathways) .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Answer:

- pH stability profiling : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, analyzing degradation via LC-MS .

- Plasma stability assays : Expose to human plasma (37°C, 1–4 hours) and quantify parent compound loss using UPLC-PDA .

- Forced degradation studies : Use H₂O₂ (oxidative) or UV light (photolytic) to identify degradation products and establish stability-indicating methods .

Advanced: How is the compound’s pharmacokinetic profile optimized for in vivo studies?

Answer:

- LogP adjustment : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to reduce logP from >3 to 1–2, enhancing aqueous solubility .

- Prodrug design : Mask amines with acetyl or benzyl groups to improve bioavailability, with enzymatic cleavage in target tissues .

- Microsomal stability testing : Use liver microsomes (human/rat) to estimate metabolic half-life and guide dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.